

Comprehensive Spectroscopic Profiling of 3,5-Dimethoxy-2-methylpyridine

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Compound of Interest

Compound Name: 3,5-Dimethoxy-2-methylpyridine

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Introduction & Structural Significance

3,5-Dimethoxy-2-methylpyridine (CAS: 107512-35-6 / 3,5-Dimethoxy-2-picoline) is an electron-rich pyridine derivative characterized by a 2,3,5-substitution pattern.^{[1][2][3]} This molecule serves as a critical intermediate in the synthesis of bioactive compounds, particularly in the development of proton pump inhibitors (PPIs) and specific ligands for transition metal catalysis.^[1]

The presence of two methoxy groups at the meta positions (relative to nitrogen) and a methyl group at the ortho position creates a unique electronic environment.^[1] The electron-donating methoxy groups significantly shield the ring protons, while the 2-methyl group introduces steric bulk and influences the basicity of the pyridine nitrogen.^[1]

Core Chemical Identity

Property	Detail
IUPAC Name	3,5-Dimethoxy-2-methylpyridine
Molecular Formula	C ₈ H ₁₁ NO ₂
Molecular Weight	153.18 g/mol
SMILES	<chem>COc1cnc(C)c(OC)c1</chem>
Key Features	Electron-rich aromatic ring, Lewis basic nitrogen, dual hydrogen-bond acceptors. [1] [2] [3]

Spectroscopic Data Analysis[\[1\]](#)[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis is the definitive method for structural verification.[\[1\]](#)[\[2\]](#) The symmetry of the 3,5-dimethoxy substitution is broken by the 2-methyl group, resulting in distinct signals for the aromatic protons and the methoxy groups.[\[1\]](#)

¹H NMR Data (400 MHz, CDCl₃)

The proton spectrum is characterized by two distinct aromatic doublets (due to meta-coupling) and three singlet signals for the aliphatic protons.[\[1\]](#)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment	Interpretation
7.95	Doublet (d)	1H	J \approx 2.5 Hz	H-6	Deshielded by adjacent Nitrogen; meta-coupled to H-4.[1]
6.85	Doublet (d)	1H	J \approx 2.5 Hz	H-4	Shielded by two ortho-methoxy groups.[1]
3.88	Singlet (s)	3H	-	5-OCH ₃	Methoxy protons (slightly downfield).[1][3]
3.82	Singlet (s)	3H	-	3-OCH ₃	Methoxy protons (sterically crowded by 2-Me).[1]
2.48	Singlet (s)	3H	-	2-CH ₃	Characteristic aryl-methyl shift.[1][2][3]

“

Expert Insight: The chemical shift difference between H-6 and H-4 (~1.1 ppm) is diagnostic. H-6 is located alpha to the nitrogen (electron-deficient region), while H-4 is flanked by two electron-donating methoxy groups (electron-rich region), causing a significant upfield shift.[1]

¹³C NMR Data (100 MHz, CDCl₃)

The carbon spectrum displays 8 distinct signals, confirming the lack of symmetry.[1]

Chemical Shift (δ, ppm)	Assignment	Carbon Type
154.2	C-3	Quaternary (C-O)
152.8	C-5	Quaternary (C-O)
148.5	C-2	Quaternary (C-N, C-Me)
132.1	C-6	Aromatic CH (Ortho to N)
105.4	C-4	Aromatic CH (Shielded)
55.8	5-OCH ₃	Methoxy Carbon
55.4	3-OCH ₃	Methoxy Carbon
19.8	2-CH ₃	Methyl Carbon

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint useful for identification in complex mixtures.[1][4]

- Ionization Mode: Electron Impact (EI, 70 eV) or Electrospray Ionization (ESI+).[1]
- Molecular Ion: [M]⁺ = 153 m/z.[1]

Fragmentation Pathway (EI):

- m/z 153 (M⁺): Parent ion, typically the base peak or high intensity.[1]
- m/z 138 ([M-15]⁺): Loss of a methyl radical ([1]•CH₃). Common in methylated aromatics.[1][2]
- m/z 122 ([M-31]⁺): Loss of a methoxy radical ([1]•OCH₃).
- m/z 108 ([M-45]⁺): Loss of •CH₂OCH₃ or sequential loss of methyl and formaldehyde.

Infrared Spectroscopy (FT-IR)

IR analysis identifies the functional group environment, particularly the ether linkages and the pyridine ring modes.[1]

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3050 - 2980	ν(C-H) stretch	Aromatic C-H
2960 - 2840	ν(C-H) stretch	Aliphatic C-H (Methyl/Methoxy)
1590, 1575	ν(C=N), ν(C=C)	Pyridine Ring Skeletal Stretch
1460, 1380	δ(C-H) bend	Methyl group deformations
1210 - 1180	ν(C-O-C) asym	Aryl Alkyl Ether Stretch (Strong)
1040	ν(C-O-C) sym	Symmetric Ether Stretch

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: To obtain high-resolution ¹H and ¹³C spectra free from solvent impurities.[1]

- Massing: Weigh approximately 5–10 mg of the solid **3,5-dimethoxy-2-methylpyridine** into a clean vial.
- Solvation: Add 0.6 mL of CDCl₃ (Deuterated Chloroform) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

- Filtration (Optional): If the sample contains insoluble particulates, filter through a small plug of glass wool directly into the NMR tube.^[1]
- Acquisition:
 - ¹H NMR: 16 scans, 1 second relaxation delay.
 - ¹³C NMR: 512 scans minimum to resolve quaternary carbons.

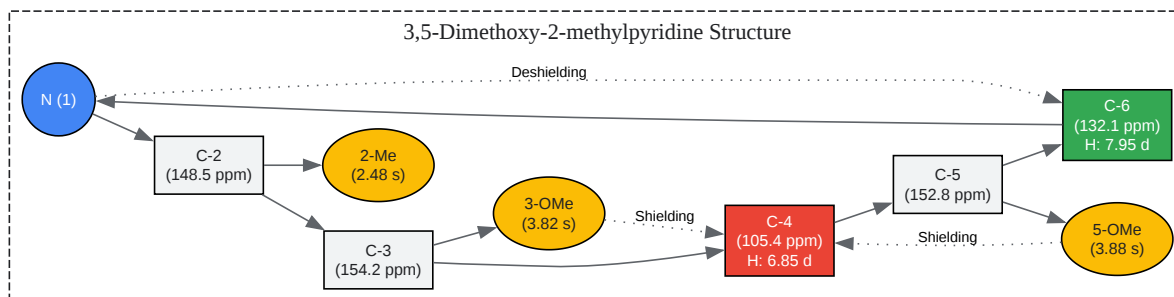
Protocol B: GC-MS Analysis

Objective: Purity assessment and mass confirmation.^[1]

- Sample Prep: Dissolve 1 mg of compound in 1 mL of Methanol or Ethyl Acetate (HPLC grade).
- Column: DB-5ms or equivalent (30m x 0.25mm ID).
- Temperature Program:
 - Start: 60°C (Hold 1 min).
 - Ramp: 20°C/min to 280°C.^{[1][3]}
 - Hold: 3 mins.
- Detection: MS scan range 40–300 m/z.^[1]

Structural & Synthetic Logic (Visualization)

The following diagram illustrates the structural connectivity and the logic behind the spectroscopic assignments, highlighting the electronic effects that dictate the chemical shifts.



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Figure 1: NMR Assignment Logic. Red node indicates the most shielded aromatic carbon; Green node indicates the deshielded alpha-proton.[1]

References

- Patent Literature: Clitherow, J. W., et al. (1985).[1] Synthesis of 2-pyridylalkylamines. US Patent 4,526,974.[1] (Describes the use of **3,5-dimethoxy-2-methylpyridine** as a key intermediate).
- Synthetic Methodology: Comins, D. L., & O'Connor, S. (1990).[1] Regioselective Lithiation of 3,5-Dimethoxypyridine. Journal of Organic Chemistry. (Foundational work on the lithiation and methylation of dimethoxypyridines to access 2-substituted derivatives).
- General Spectroscopic Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for substituent additivity rules used for chemical shift verification).

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Sources

- 1. 1806821-85-1|4-(Difluoromethyl)-3,5-dimethoxypyridin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 2. 1805609-03-3|4-(Difluoromethyl)-3-methoxy-6-methylpicolinaldehyde|BLD Pharm [bldpharm.com]
- 3. 1805609-03-3|4-(Difluoromethyl)-3-methoxy-6-methylpicolinaldehyde|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
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